
rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a cyclopropane ring, along with an amine group that is protonated to form the hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group, followed by protonation with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride has several
Eigenschaften
Molekularformel |
C5H9ClF3N |
|---|---|
Molekulargewicht |
175.58 g/mol |
IUPAC-Name |
(1S,2S)-2-methyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(2-3(4)9)5(6,7)8;/h3H,2,9H2,1H3;1H/t3-,4-;/m0./s1 |
InChI-Schlüssel |
ZRMHDFVKQMLVAR-MMALYQPHSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H]1N)C(F)(F)F.Cl |
Kanonische SMILES |
CC1(CC1N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


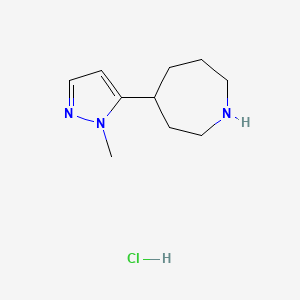
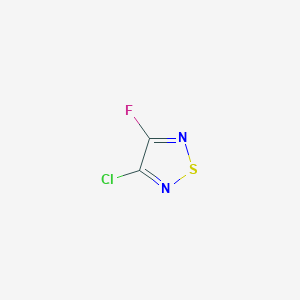

![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
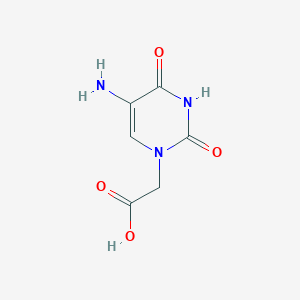

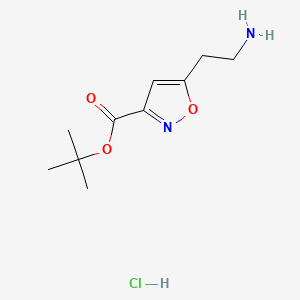


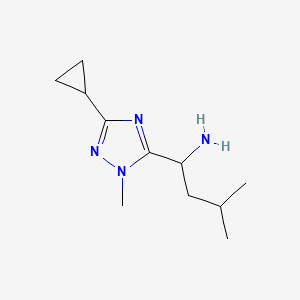
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
